(E)-2-(3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-yl)benzoic acid
Description
Properties
IUPAC Name |
2-[(E)-3-(1,3-dimethylpyrazol-4-yl)-3-oxoprop-1-enyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-13(9-17(2)16-10)14(18)8-7-11-5-3-4-6-12(11)15(19)20/h3-9H,1-2H3,(H,19,20)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHRCYOINTVFAK-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)C=CC2=CC=CC=C2C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1C(=O)/C=C/C2=CC=CC=C2C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-yl)benzoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the pyrazole ring to the benzoic acid moiety: This step often involves a condensation reaction between the pyrazole derivative and a suitable benzoic acid derivative, typically under basic conditions to facilitate the formation of the enone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Cycloaddition and Cyclocondensation Reactions
The α,β-unsaturated ketone system facilitates [4+2] Diels-Alder and heterocyclization reactions. For example:
-
Diels-Alder Reaction : Reacts with dienes (e.g., 1,3-butadiene derivatives) to form six-membered cyclohexene derivatives under thermal conditions .
-
Pyrazoloazine Formation : Condensation with 5-aminopyrazoles in acetic acid yields fused pyrazolo[3,4-b]pyridines via Michael addition-cyclization cascades (Scheme 1) .
Example :Reactant Product Conditions Yield 5-Aminopyrazole Pyrazolo[3,4-b]pyridine derivative AcOH, 90°C, 8h 75–85%
Nucleophilic Conjugate Additions
The electron-deficient enone moiety undergoes Michael additions with nucleophiles:
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Amines : Reaction with hydrazine hydrate produces pyrazole-fused spirocyclic compounds (e.g., pyrazolothiadiazines) .
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Thiols : Thiophenol derivatives add regioselectively to the β-carbon of the enone, forming sulfanyl-substituted adducts .
Table 1: Nucleophilic Addition Outcomes
| Nucleophile | Product Type | Catalyst | Yield |
|---|---|---|---|
| NH₂NH₂ | Pyrazolo-spirocyclohexanedione | None | 68% |
| PhSH | β-Sulfanyl ketone | Et₃N | 82% |
Transition Metal-Catalyzed C–H Functionalization
The benzoic acid group directs regioselective C–H activation:
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Ruthenium-Catalyzed Arylation : Using [RuCl₂(p-cymene)]₂ and PCy₃ ligand, ortho-arylation occurs with aryl iodides (Scheme 2) .
Conditions : K₂CO₃, DMA, 120°C, 24h.
Yield : 70–88% for substituted aryl partners. -
Cobalt-Mediated Cyanations : Cp*Co(CO)I₂ catalyzes cyanation at the benzoic acid’s meta-position using NCTS (N-cyano-N-phenyl-p-toluenesulfonamide) .
Esterification and Amidation
The carboxylic acid undergoes standard derivatization:
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Esterification : Methanol/H₂SO₄ yields methyl ester derivatives .
Reaction : -
Amidation : Coupling with amines via EDCI/HOBt forms bioactive amides (e.g., antimicrobial agents) .
Pyrazole Ring Modifications
The dimethylpyrazole participates in electrophilic substitutions:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at the pyrazole’s C-4 position .
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Alkylation : Reacts with alkyl halides under basic conditions to form quaternary ammonium salts.
Biological Activity-Driven Reactions
Derivatives exhibit pharmacological pote
Scientific Research Applications
Anticancer Activity
Research indicates that (E)-2-(3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-yl)benzoic acid exhibits potent anticancer properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that the compound significantly reduced the viability of HeLa and MCF-7 cancer cells, with IC50 values indicating effective cytotoxicity at low concentrations .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against a range of bacterial strains. In vitro studies revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The presence of the pyrazole moiety is believed to enhance its membrane permeability, thus increasing its bioactivity .
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory effects. Research has indicated that the compound can reduce pro-inflammatory cytokine production in macrophages, suggesting its potential use in treating inflammatory diseases .
Anticancer Mechanism
The anticancer effects are primarily mediated through the activation of apoptotic pathways. The compound induces mitochondrial dysfunction leading to cytochrome c release and subsequent activation of caspases, which are crucial for apoptosis .
Antimicrobial Mechanism
The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes and interference with essential cellular processes such as protein synthesis and DNA replication .
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of (E)-2-(3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-y)benzoic acid against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed an increase in sub-G1 phase cells post-treatment, indicating apoptotic cell death .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 12 | Apoptosis induction |
| MCF-7 (Breast) | 15 | Cell cycle arrest |
| A549 (Lung) | 20 | Intrinsic pathway activation |
Case Study 2: Antimicrobial Activity
In an antimicrobial assay, (E)-2-(3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-y)benzoic acid was tested against common bacterial pathogens. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, showcasing its potential as a lead compound for developing new antimicrobial agents .
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 8 | Inhibition observed |
| Escherichia coli | 16 | Inhibition observed |
Mechanism of Action
The mechanism of action of (E)-2-(3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring and enone linkage are key structural features that facilitate binding to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Table 1: Structural Analogs and Key Features
| CAS No. | Compound Name | Similarity Score | Structural Deviations from Target Compound |
|---|---|---|---|
| 1177342-49-2 | 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetic acid | 0.87 | - Acetic acid (shorter chain) vs. benzoic acid - Additional methyl group at pyrazole C5 |
| 1006446-62-3 | 2-(1,3-Dimethyl-1H-pyrazol-4-yl)acetic acid | 0.83 | - Acetic acid substituent - Lacks propenone bridge |
| 1229624-54-7 | 3-(1,5-Dimethyl-1H-pyrazol-4-yl)propanoic acid | 0.83 | - Propanoic acid (longer chain) - Methyl at pyrazole C5 instead of C3 |
| 1250787-61-1 | Methyl 3-(1,5-dimethyl-1H-pyrazol-4-yl)-3-oxopropanoate | 0.82 | - Ester (methyl) instead of carboxylic acid - Ketone retained, but no propenone bridge |
Key Observations:
Functional Group Modifications Acetic/Propanoic Acid vs. Ester Derivatives (CAS 1250787-61-1): Methyl/ethyl esters (e.g., "methyl 3-oxopropanoate") are more lipophilic than carboxylic acids, which could enhance membrane permeability but require metabolic hydrolysis for activation .
1,5-Dimethylpyrazole (CAS 1229624-54-7): Methyl substitution at C5 instead of C3 may shift electronic effects (e.g., dipole orientation) or steric interactions with adjacent functional groups.
Backbone Modifications Absence of Propenone Bridge (CAS 1006446-62-3): Removal of the α,β-unsaturated ketone eliminates conjugation with the benzoic acid, reducing rigidity and possibly altering UV/Vis absorption or reactivity toward nucleophiles.
Implications of Structural Differences
While experimental data (e.g., solubility, bioactivity) are absent in the provided evidence, inferences can be made:
- Acidity : Benzoic acid (pKa ~4.2) is significantly more acidic than acetic acid (pKa ~2.5), impacting ionization states under physiological conditions.
- Stereoelectronic Effects: The (E)-propenone bridge in the target compound may enhance stability via conjugation compared to saturated analogs.
Biological Activity
(E)-2-(3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-yl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article explores the biological activity of this compound, highlighting relevant studies, structure-activity relationships (SAR), and potential applications.
Chemical Structure
The compound's structure can be represented as follows:
This molecular formula indicates the presence of a benzoic acid moiety linked to a pyrazole derivative, which is crucial for its biological properties.
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antibacterial properties. For instance, compounds containing pyrazole rings have shown efficacy against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Pyrazole Derivatives
| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 10 μg/mL |
| Compound B | Escherichia coli | 15 μg/mL |
| Compound C | Pseudomonas aeruginosa | 20 μg/mL |
Antifungal Activity
The compound has also been evaluated for antifungal activities. A study indicated that pyrazole derivatives possess significant fungicidal effects against pathogens such as Alternaria solani, suggesting their potential use in agricultural applications .
Table 2: Antifungal Activity of Pyrazole Derivatives
| Compound Name | Fungi Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Alternaria solani | 5 μg/mL |
| Compound E | Candida albicans | 12 μg/mL |
The mechanisms by which pyrazole derivatives exert their biological effects are varied. They may interfere with bacterial cell wall synthesis, disrupt membrane integrity, or inhibit specific metabolic pathways. The presence of electron-withdrawing groups in the structure is often correlated with increased activity against microbial strains .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for developing more potent derivatives. Studies suggest that modifications to the pyrazole ring or the introduction of various substituents on the benzoic acid moiety can enhance biological activity. For example:
- Electron-withdrawing groups (e.g., halogens) generally increase antibacterial potency.
- Hydrophobic substitutions on the pyrazole ring can improve membrane penetration and bioavailability.
Table 3: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increased antibacterial activity |
| Methyl substitution on Pyrazole | Enhanced antifungal activity |
Case Studies
-
Case Study 1: Antibacterial Efficacy
A study evaluated various derivatives of benzoic acid and their corresponding pyrazole compounds against clinical isolates of bacteria. The results indicated that certain modifications led to MIC values lower than traditional antibiotics . -
Case Study 2: Antifungal Properties
Another investigation focused on the antifungal effects of these compounds against Candida species. The findings revealed that specific structural modifications significantly increased their fungicidal activity compared to standard antifungal agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
